![molecular formula C16H17NO6S B10812255 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide](/img/structure/B10812255.png)
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide
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Overview
Description
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide is a complex organic compound with a unique structure that includes a benzodioxine ring and sulfonic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with sulfonyl chloride derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonic acid amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticonvulsant Activity
One of the most significant applications of this compound is its potential as an anticonvulsant. Research indicates that compounds similar to 2,3-dihydro-benzo[1,4]dioxine derivatives exhibit broad-spectrum anticonvulsant activity. For instance, studies have shown that sulfamide derivatives can inhibit voltage-gated sodium channels and N-type calcium channels, which are critical in controlling neuronal excitability and preventing seizures .
Case Study:
In a study evaluating various sulfamide compounds for anticonvulsant activity, one compound demonstrated significant efficacy in rodent models against different seizure types, including audiogenic and chemically-induced seizures. The mechanism involved the elevation of seizure thresholds and limitation of seizure spread .
CNS Penetration and Selectivity
The compound has been investigated for its ability to penetrate the central nervous system (CNS) effectively. A specific derivative was identified as a selective antagonist for alpha(2C) adrenergic receptors, which are implicated in numerous CNS functions including mood regulation and pain perception. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups for binding affinity and selectivity over other receptor subtypes .
Synthesis and Derivative Development
The synthesis of 2,3-dihydro-benzo[1,4]dioxine derivatives has been optimized to enhance yield and efficiency. For example, an improved one-pot synthesis method has been developed for related compounds that serve as intermediates in the production of antihypertensive agents like doxazosin. This method not only increases yield but also simplifies the synthetic pathway .
Table of Applications
Mechanism of Action
The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ylamine: A precursor in the synthesis of the target compound.
Sulfonyl chloride derivatives: Used in the synthesis of various sulfonamides.
Indole derivatives: Share similar biological activities and are used in medicinal chemistry.
Uniqueness
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide is unique due to its specific structural features that confer distinct chemical and biological properties.
Biological Activity
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉NO₄S
- Molecular Weight : 215.23 g/mol
- CAS Number : 90222-81-4
Antiplatelet Activity
Recent studies have highlighted the compound's role as a potent antagonist of Protease Activated Receptor 4 (PAR4). This is significant in the context of antiplatelet therapy, particularly for patients with arterial embolic disease. The compound demonstrated:
- In vitro antiplatelet activity : IC₅₀ values of 26.13 nM and 14.26 nM for related compounds.
- Metabolic stability : Half-life in human liver microsomes was notably high (T₁/₂ = 97.6 min) for one of the derivatives tested.
- Ex vivo activity : Effective at concentrations of 6 and 12 mg/kg without affecting the coagulation system or increasing bleeding risk .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Studies indicate that derivatives of benzodioxine exhibit broad-spectrum activity against various pathogens, including Mycobacterium tuberculosis. The presence of sulfonamide groups enhances this activity through multiple mechanisms:
- Inhibition of bacterial growth : Several derivatives have been synthesized and evaluated for their antimicrobial efficacy, showing significant inhibition percentages compared to standard drugs .
Anti-inflammatory Effects
Research has indicated that related compounds exhibit anti-inflammatory properties. For example:
- Compounds with similar structures have demonstrated significant inhibition of inflammatory cytokines such as TNF-α.
- The anti-inflammatory activity was measured using edema inhibition percentages, with some compounds exceeding those of traditional anti-inflammatory agents like diclofenac sodium .
Study on PAR4 Antagonists
A study conducted on various benzofuran derivatives revealed that those with the 2,3-dihydro-1,4-dioxine structure exhibited enhanced antiplatelet effects. The study focused on the pharmacokinetics and metabolic stability of these compounds, suggesting their potential as safer alternatives in managing arterial embolism .
Synthesis and Evaluation of Derivatives
Research involving the synthesis of various derivatives has shown that modifications to the benzodioxine structure can significantly affect biological activity. For instance:
- Methylation at specific positions on the benzofuran ring increased antiproliferative activity against cancer cell lines.
- Compounds with methoxy substitutions displayed superior biological profiles compared to their unsubstituted counterparts .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-20-13-5-3-11(9-15(13)21-2)17-24(18,19)12-4-6-14-16(10-12)23-8-7-22-14/h3-6,9-10,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLHLVNLXSRFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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